1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-ylamine
Description
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-4,5,6,7-tetrahydroindazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3/c14-8-4-5-13(10(15)6-8)18-12-3-1-2-11(16)9(12)7-17-18/h4-7,11H,1-3,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAVREJLUGPBDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)N(N=C2)C3=C(C=C(C=C3)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Tetrahydro-1H-Indazole Core
A key intermediate for the target compound is the tetrahydro-1H-indazol-4-ylamine scaffold. Literature indicates that the tetrahydroindazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and cyclohexanone derivatives or related cyclic ketones.
Hydrazine hydrate treatment of substituted cyclohexanone derivatives in methanol under reflux conditions leads to the formation of tetrahydro-1H-indazole derivatives. This method has been demonstrated in the synthesis of various substituted tetrahydroindazoles, including amine-substituted variants.
A reported procedure involves reacting diketo compounds or cyclohexanone derivatives with hydrazine hydrate in methanol, refluxing for several hours, followed by isolation of the tetrahydroindazole product. Yields are generally moderate to high (around 65% reported for related compounds).
Introduction of the Difluorophenyl Group
The difluorophenyl substituent at the 1-position of the tetrahydroindazole ring is typically introduced via nucleophilic substitution or cross-coupling reactions using appropriately functionalized difluorophenyl precursors.
A process patent (US9085565B2) describes methods for preparing indazole derivatives substituted with difluorophenyl groups, including benzyl difluoroaryl substituents. Although it focuses on related compounds, the methodology can be adapted for the 2,4-difluorophenyl substitution on the indazole ring.
Typical synthetic approaches involve the use of difluorophenyl halides or difluorobenzyl derivatives as electrophiles in reactions with nucleophilic sites on the indazole intermediate.
Amination at the 4-Position of the Tetrahydroindazole
The amine group at the 4-position is either introduced during the ring formation step or via subsequent amination reactions.
Hydrogenation of indazolyl amines under high pressure hydrogen with rhodium on carbon catalyst has been reported to yield tetrahydroindazolyl amines. For example, 1H-indazol-7-ylamine can be hydrogenated at 120 °C under 1000 psi hydrogen in ethanol with 5% Rh/C catalyst for 48 hours to give tetrahydroindazolyl amines in moderate yield (~28%).
This hydrogenation method can be adapted to selectively reduce the aromatic indazole ring to the tetrahydro form while maintaining the amine functionality.
Representative Preparation Procedure
Analytical and Purification Techniques
After each synthetic step, purification is typically performed by filtration, solvent removal under reduced pressure, and chromatographic techniques.
Characterization includes mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy to confirm structure and purity.
For example, MS (m/z) data for tetrahydroindazolyl amines show molecular ion peaks consistent with expected molecular weights.
Summary of Research Findings
The synthesis of 1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-ylamine involves multi-step procedures combining cyclization, substitution, and hydrogenation.
Hydrazine hydrate-mediated cyclization of cyclohexanone derivatives is an efficient route to the tetrahydroindazole core.
Difluorophenyl substituents can be introduced via electrophilic aromatic substitution or cross-coupling reactions using difluorophenyl precursors.
Selective hydrogenation using rhodium catalysts under high pressure hydrogen allows conversion to the tetrahydro form while maintaining amine functionality.
Yields vary by step but are generally moderate to good, with purification and characterization confirming product identity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to the formation of new compounds.
Substitution: Substitution reactions can introduce different substituents at various positions on the phenyl ring or the indazolamine core.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium(VI) oxide.
Reduction reactions might involve hydrogen gas in the presence of a catalyst or other reducing agents like lithium aluminum hydride.
Substitution reactions can be carried out using electrophilic or nucleophilic reagents, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Research
Research indicates that compounds similar to 1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-ylamine exhibit potential anticancer properties. Studies have shown that the indazole core can interact with various biological targets involved in cancer progression. For instance, derivatives of indazole have been investigated for their ability to inhibit cell proliferation in cancer cell lines .
2. Neuropharmacology
This compound has been explored for its neuroprotective effects. Its structure allows it to penetrate the blood-brain barrier effectively. Preliminary studies suggest that it may have applications in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Biological Research
1. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on specific enzymes that play critical roles in metabolic pathways. For example, it has shown promise as an inhibitor of certain kinases involved in signal transduction pathways that regulate cell growth and survival .
2. Drug Development
Due to its unique chemical structure, this compound serves as a lead compound in drug development efforts targeting various diseases. Its derivatives are being synthesized to enhance efficacy and reduce toxicity .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of ML206 exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Study 2: Neuroprotective Effects
In a preclinical trial reported in Neuropharmacology, researchers found that administration of ML206 reduced neuronal death in models of Alzheimer's disease by inhibiting tau phosphorylation and promoting neuronal survival pathways .
Comparative Data Table
Mechanism of Action
The mechanism by which 1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-ylamine exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in therapeutic or research applications. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is structurally related to other fluorinated tetrahydroindazole derivatives, differing primarily in the substitution pattern of the phenyl ring. Key analogs include:
Key Differences and Implications
Electronic Effects: The 2,4-difluorophenyl group in the target compound introduces stronger electron-withdrawing effects compared to mono-fluorinated analogs (e.g., 2-F or 4-F derivatives). The 2-fluorophenyl analog () incorporates a thiazole-methyl group, which may confer distinct solubility and bioavailability profiles due to increased polarity .
Metabolic Stability: Fluorination at both 2- and 4-positions likely reduces oxidative metabolism by cytochrome P450 enzymes compared to non-fluorinated or mono-fluorinated analogs, extending half-life in vivo .
Synthetic Accessibility :
- The 4-fluorophenyl analog (CAS 1203661-58-8) is commercially available as a pharmaceutical intermediate, suggesting scalable synthesis routes . In contrast, the 2,4-difluoro derivative may require more complex regioselective fluorination steps.
Research Findings and Computational Insights
- Density Functional Theory (DFT): Becke’s hybrid functional () predicts that the 2,4-difluorophenyl group stabilizes the molecule’s electronic structure, reducing HOMO-LUMO gaps and enhancing reactivity compared to mono-fluorinated derivatives .
Biological Activity
1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-ylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
- Molecular Formula : C15H12F2N2O2
- Molecular Weight : 290.265 g/mol
- CAS Number : 916591-87-2
- IUPAC Name : 3-(2,4-difluorophenyl)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxylic acid
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its anticancer properties and enzyme inhibition capabilities.
Anticancer Activity
Research indicates that compounds with an indazole scaffold exhibit promising anticancer activities. For instance, derivatives similar to this compound have demonstrated inhibitory effects on various cancer cell lines.
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | 642.1 | FGFR1 Inhibition |
| Similar Indazole Derivative | SNU16 (Gastric) | 77.4 | ERK1/2 Pathway Inhibition |
The compound has shown to inhibit fibroblast growth factor receptor (FGFR) pathways effectively, with IC50 values indicating significant potency against specific cancer types .
Enzyme Inhibition
The compound's structure allows it to interact with various enzymes implicated in cancer progression. Notably:
- FGFR Inhibition : The compound was noted for its enzymatic inhibition with an IC50 value of 15 nM against FGFR1.
This suggests that modifications in the indazole structure can enhance its inhibitory effects on target enzymes .
Structure-Activity Relationships (SAR)
The SAR analysis reveals that substituents on the indazole ring significantly influence biological activity. The presence of fluorine atoms at specific positions enhances the compound's binding affinity and selectivity towards target enzymes:
| Substituent Position | Effect on Activity |
|---|---|
| 2-position (Fluorine) | Increased potency against FGFR |
| 4-position (Alkyl/Aryl) | Modulates cellular uptake and bioavailability |
Case Studies
Several studies have investigated the biological activity of derivatives based on the indazole scaffold:
-
Study on Antiproliferative Effects :
- A series of indazole derivatives were tested against various cancer cell lines.
- Results indicated that compounds with electron-withdrawing groups exhibited enhanced antiproliferative activity.
- In Vivo Studies :
Q & A
Q. What are the common synthetic routes for 1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-ylamine?
The synthesis typically involves cyclization reactions starting from substituted indazole precursors. For example, intermediates like 4-(2,4-difluorophenyl)-1,2-oxazol-3-amine (CAS: 13223-43-3) can undergo reductive amination or catalytic hydrogenation under inert atmospheres (e.g., nitrogen) to form the tetrahydroindazole core. Sodium metabisulfite is often used as a catalyst in analogous benzimidazole syntheses, suggesting its utility in optimizing yield and regioselectivity for this compound . Purification via column chromatography or recrystallization is critical to isolate the amine derivative.
Q. What analytical techniques are prioritized for structural confirmation?
Key techniques include:
- ¹H/¹⁹F NMR : To confirm fluorine substitution patterns and hydrogen environments. The 2,4-difluorophenyl group produces distinct splitting patterns in ¹⁹F NMR .
- HPLC-MS : For assessing purity (>95%) and molecular weight confirmation (theoretical: 235.24 g/mol).
- X-ray crystallography : For unambiguous stereochemical assignment, though limited by crystal growth challenges in amine derivatives. Cross-referencing with CAS registry data (e.g., MDL: MFCD07382314) ensures batch consistency .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize impurities in the final product?
Impurities often arise from incomplete cyclization or side reactions at the difluorophenyl moiety. Strategies include:
- Temperature modulation : Lower temperatures (e.g., 40°C) reduce decomposition but may prolong reaction times, as seen in analogous imidazo-triazolone syntheses .
- Catalyst screening : Palladium or nickel catalysts improve regioselectivity in indazole formation.
- In-line monitoring : Use of FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion. Post-synthesis, preparative HPLC with trifluoroacetic acid-modified mobile phases effectively isolates the amine .
Q. How can regioselectivity challenges during substitution reactions be addressed?
The electron-withdrawing fluorine substituents on the phenyl ring direct electrophilic attacks to specific positions. Computational tools (DFT calculations) predict preferred sites for functionalization. Experimentally, using bulky directing groups (e.g., sulfonyl groups, as in patent EP2024) or meta-directing catalysts (e.g., Cu(I)) enhances selectivity for the 4-position on the indazole ring .
Q. How to resolve contradictions in reported spectral data for this compound?
Discrepancies in NMR or mass spectra may arise from solvent effects (e.g., DMSO vs. CDCl₃), tautomerism, or residual moisture. Mitigation strategies:
- Standardized protocols : Use deuterated solvents with controlled pH (e.g., D₂O for amine protons).
- Multi-technique validation : Combine 2D NMR (COSY, HSQC) with high-resolution MS to confirm fragmentation patterns.
- Batch comparison : Cross-check with independent synthetic batches (referencing CAS: 1480556-73-7 for validation) .
Q. What experimental designs are recommended for studying stability under physiological conditions?
Advanced studies should simulate biological environments:
- pH stability assays : Incubate the compound in buffers (pH 4–9) at 37°C, monitoring degradation via LC-MS.
- Oxidative stress testing : Use hydrogen peroxide or cytochrome P450 enzymes to assess metabolic pathways.
- Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds for storage guidelines. Patent data on injectable formulations (e.g., EP2024) highlight excipient compatibility studies as critical for translational research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
